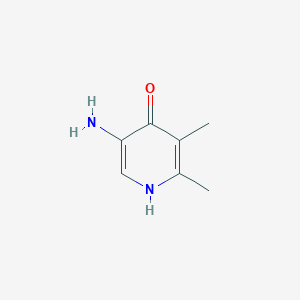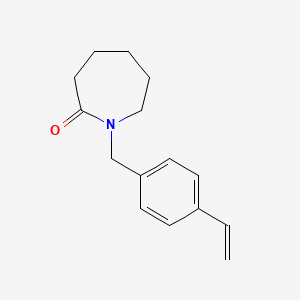
1-(3-Diethylaminopropyl)homopiperazine; 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Diethylaminopropyl)homopiperazine (1-(3-DEAP) is a chemical compound that has been used in various scientific research applications. It is an amine derivative of homopiperazine, a compound that has been found to have a wide range of biochemical and physiological effects. This article will discuss the synthesis method of 1-(3-DEAP), its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its future directions.
Wissenschaftliche Forschungsanwendungen
1-(3-DEAP) has been used in various scientific research applications, such as the study of protein-protein interactions, enzyme inhibition, and drug discovery. It has also been used as a tool to study the effects of drugs on the central nervous system, and as a tool to study the effects of environmental pollutants on the human body.
Wirkmechanismus
1-(3-DEAP) binds to various sites on proteins and enzymes, and modulates their activity. It has been found to bind to the active sites of certain enzymes, such as acetylcholinesterase, and inhibit their activity. It also binds to certain proteins, such as the GABA receptor, and modulate its activity.
Biochemical and Physiological Effects
1-(3-DEAP) has been found to have a wide range of biochemical and physiological effects. It has been found to modulate the activity of various enzymes, such as acetylcholinesterase, and can affect the activity of certain receptors, such as the GABA receptor. It has also been found to have an effect on the central nervous system, and has been found to have an anti-inflammatory effect.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-DEAP) has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and is highly pure (98%). It also has a wide range of biochemical and physiological effects, making it useful for a variety of research applications. However, it also has some limitations. It is not very stable, and can degrade over time, and it can be toxic in high concentrations.
Zukünftige Richtungen
1-(3-DEAP) has a wide range of potential future applications. It could be used to study the effects of drugs on the central nervous system, and to study the effects of environmental pollutants on the human body. It could also be used to develop new drugs, and to develop new treatments for various diseases. It could also be used to study the effects of various drugs on the brain, and to study the effects of various toxins on the body. Finally, it could be used to study the effects of various compounds on the immune system, and to develop new treatments for various immune-related diseases.
Synthesemethoden
1-(3-DEAP) can be synthesized through the reaction of 3-diethylaminopropanol with 1-methylpiperazine in the presence of an acid catalyst. The reaction is conducted at a temperature of 80-85°C for a period of 3-5 hours. The reaction yields 1-(3-DEAP) as a white solid with a purity of 98%.
Eigenschaften
IUPAC Name |
3-(1,4-diazepan-1-yl)-N,N-diethylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N3/c1-3-14(4-2)10-6-11-15-9-5-7-13-8-12-15/h13H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSRQZOEVHOQHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1CCCNCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,4-diazepan-1-yl)-N,N-diethylpropan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B6329310.png)











![6-(Pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B6329383.png)
![2-[2-(Difluoromethyl)phenyl]acetonitrile](/img/structure/B6329391.png)